molecular formula C15H15F3N2 B11841698 1-Benzyl-2-(4-(trifluoromethyl)benzyl)hydrazine CAS No. 1392879-04-7

1-Benzyl-2-(4-(trifluoromethyl)benzyl)hydrazine

Cat. No.: B11841698
CAS No.: 1392879-04-7
M. Wt: 280.29 g/mol
InChI Key: YAXUWFWHUJZSCD-UHFFFAOYSA-N
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Description

1-Benzyl-2-(4-(trifluoromethyl)benzyl)hydrazine is an organic compound with the molecular formula C15H15F3N2. It is characterized by the presence of a benzyl group and a trifluoromethyl-substituted benzyl group attached to a hydrazine moiety.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-Benzyl-2-(4-(trifluoromethyl)benzyl)hydrazine typically involves the reaction of benzyl hydrazine with 4-(trifluoromethyl)benzyl chloride. The reaction is carried out in the presence of a base, such as sodium hydroxide, in an organic solvent like ethanol or methanol. The reaction mixture is heated under reflux conditions to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products .

Chemical Reactions Analysis

Types of Reactions

1-Benzyl-2-(4-(trifluoromethyl)benzyl)hydrazine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydrazones, while reduction can produce amines. Substitution reactions can lead to a variety of benzyl and trifluoromethyl-substituted derivatives .

Scientific Research Applications

1-Benzyl-2-(4-(trifluoromethyl)benzyl)hydrazine has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of complex organic molecules and as a reagent in various chemical reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the production of specialty chemicals and materials with unique properties

Mechanism of Action

The mechanism of action of 1-Benzyl-2-(4-(trifluoromethyl)benzyl)hydrazine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate cell membranes more effectively .

Comparison with Similar Compounds

Similar Compounds

  • 1-Benzyl-2-(4-methylbenzyl)hydrazine
  • 1-Benzyl-2-(4-chlorobenzyl)hydrazine
  • 1-Benzyl-2-(4-fluorobenzyl)hydrazine

Uniqueness

1-Benzyl-2-(4-(trifluoromethyl)benzyl)hydrazine is unique due to the presence of the trifluoromethyl group, which imparts distinct chemical and physical properties. This group enhances the compound’s stability, lipophilicity, and reactivity, making it valuable for various applications .

Properties

CAS No.

1392879-04-7

Molecular Formula

C15H15F3N2

Molecular Weight

280.29 g/mol

IUPAC Name

1-benzyl-2-[[4-(trifluoromethyl)phenyl]methyl]hydrazine

InChI

InChI=1S/C15H15F3N2/c16-15(17,18)14-8-6-13(7-9-14)11-20-19-10-12-4-2-1-3-5-12/h1-9,19-20H,10-11H2

InChI Key

YAXUWFWHUJZSCD-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)CNNCC2=CC=C(C=C2)C(F)(F)F

Origin of Product

United States

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